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molecular formula C8H6N2O2 B121139 4-Nitrophenylacetonitrile CAS No. 555-21-5

4-Nitrophenylacetonitrile

Cat. No. B121139
M. Wt: 162.15 g/mol
InChI Key: PXNJGLAVKOXITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247430B2

Procedure details

NaOH (5.0 N, 80 ml) was added to a mixture of 4-nitrophenylacetonitrile (10.0 g, 61.7 mmol), 1,2-dibromoethane (8.0 ml, 92.5 mmol), and tetraethylammonium chloride hydrate (10.2 g, 61.7 mmol) in 200 ml of CH2Cl2 at RT. The resulting mixture was stirred at RT for 24 h, diluted with CH2Cl2, and acidified with HCl (10%, aq). The organic layer was separated, washed with brine, condensed, and the crude was purified by flash column chromatography. The titled compound was obtained as a light yellowish solid.
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1)([O-:5])=[O:4].Br[CH2:16][CH2:17]Br.Cl>O.[Cl-].C([N+](CC)(CC)CC)C.C(Cl)Cl>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2([C:13]#[N:14])[CH2:17][CH2:16]2)=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC#N
Name
Quantity
8 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
10.2 g
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine, condensed
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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